molecular formula C11H17NO2S B2528430 Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate CAS No. 827614-39-1

Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate

Cat. No.: B2528430
CAS No.: 827614-39-1
M. Wt: 227.32
InChI Key: IWVRKUNQDJPEOB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate is a heterocyclic compound with the molecular formula C11H17NO2S and a molecular weight of 227.32 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with an amino group, a tert-butyl group, and an ethyl ester group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-tert-butylthiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with tert-butylamine and elemental sulfur in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-tert-butylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group and the thiophene ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding to biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, a simple five-membered ring containing sulfur.

    2-Aminothiophene: Similar structure but without the tert-butyl and ethyl ester groups.

    Ethyl 2-amino-3-carboxylate thiophene: Similar but lacks the tert-butyl group.

Uniqueness

Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new materials and drugs with specific properties .

Properties

IUPAC Name

ethyl 2-amino-4-tert-butylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-5-14-10(13)8-7(11(2,3)4)6-15-9(8)12/h6H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVRKUNQDJPEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-39-1
Record name ethyl 2-amino-4-tert-butylthiophene-3-carboxylate
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